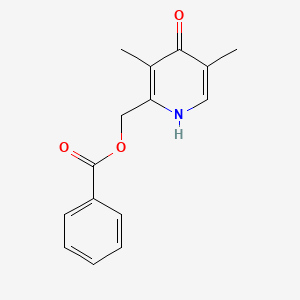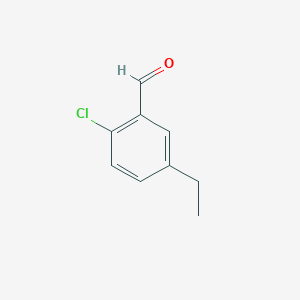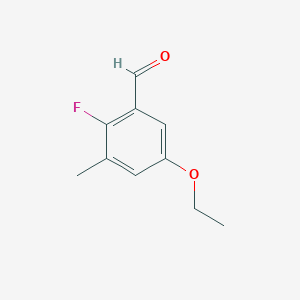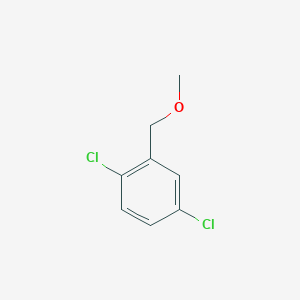
1,4-Dichloro-2-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethyl group is substituted at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene is first chlorinated to form 1,4-dichlorobenzene. Subsequently, a methoxymethyl group is introduced at the 2 position through a Friedel-Crafts alkylation reaction using methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2-(methoxymethyl)benzene, 1,4-diamino-2-(methoxymethyl)benzene, and 1,4-dithiol-2-(methoxymethyl)benzene.
Oxidation Reactions: Products include 1,4-dichloro-2-(formylmethyl)benzene and 1,4-dichloro-2-(carboxymethyl)benzene.
Reduction Reactions: Products include 1,4-dichloro-2-methylbenzene and 1,4-dichloro-2-(hydroxymethyl)benzene.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
1,4-Dichloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.
2,5-Dichloroanisole: Similar structure but with chlorine atoms at the 2 and 5 positions and a methoxy group at the 1 position.
Uniqueness
1,4-Dichloro-2-(methoxymethyl)benzene is unique due to the presence of both chlorine atoms and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
Clave InChI |
KULCZQDEZITVPV-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





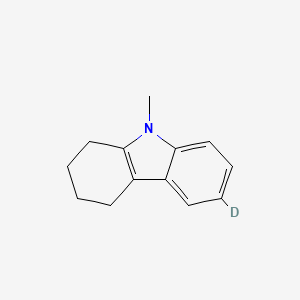
![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
